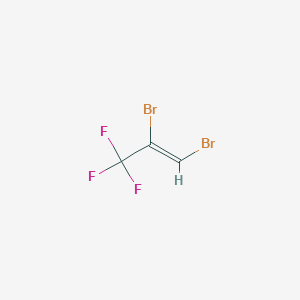

1,2-Dibromo-3,3,3-trifluoropropene

Vue d'ensemble

Description

Méthodes De Préparation

The preparation of 1,2-Dibromo-3,3,3-trifluoropropene involves a two-step process:

Analyse Des Réactions Chimiques

Substitution Reactions

1,2-Dibromo-3,3,3-trifluoropropene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by various nucleophiles. Common nucleophiles include hydroxide ions and amines.

-

Mechanism : The reaction typically involves the attack of the nucleophile on the carbon atom bonded to the bromine, leading to the displacement of bromide ions.

-

Example Reaction :

Reduction Reactions

The compound can also participate in reduction reactions where it is converted into less halogenated derivatives or completely reduced forms.

-

Common Reducing Agents : Lithium aluminum hydride and hydrogen gas in the presence of catalysts are often employed.

-

Example Reaction :

Reaction with Hydroxyl Radicals

The interaction of this compound with hydroxyl radicals has been studied extensively. This reaction can proceed through several pathways:

-

Pathway A : Hydroxyl radical adds to the carbon-carbon double bond leading to products such as CF₃CH(OH)Br and Br.

-

Pathway B : H-abstraction from the carbon adjacent to bromine results in CF₃CHBr + H₂O.

Energy Barriers and Reaction Enthalpies

The energy barriers for these reactions are relatively low, indicating that they can occur under mild conditions. For instance:

-

The barrier for hydroxyl addition is approximately 1.5 kcal/mol.

-

The reaction enthalpy for H-abstraction is about -5.9 kcal/mol, making it exothermic .

Table 2: Energy Barriers for Hydroxyl Radical Reactions

| Pathway | Description | Energy Barrier (kcal/mol) |

|---|---|---|

| Pathway A | Hydroxyl addition to double bond | 1.5 |

| Pathway B | H-abstraction from adjacent carbon | 11.1 |

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate for Fluorinated Compounds

DBTFP serves as a crucial intermediate in the synthesis of several fluorinated organic compounds. The presence of both bromine and fluorine atoms enhances its reactivity, making it suitable for various substitution and reduction reactions. For instance, it can undergo nucleophilic substitution where bromine atoms are replaced by other functional groups, facilitating the creation of diverse chemical entities .

Synthesis of Specialty Chemicals

The compound is employed in the production of specialty chemicals such as phenylalkoxysilanes. These compounds find their utility in coatings and adhesives due to their enhanced properties imparted by the trifluoropropene structure .

Biological Applications

Enzyme Mechanisms and Protein Interactions

In biological research, DBTFP is utilized to study enzyme mechanisms and protein interactions. The reactive nature of its bromine atoms allows it to interact with biological targets, making it useful in probing the functions of various enzymes .

Antimicrobial and Anticancer Properties

Research indicates that halogenated compounds like DBTFP exhibit antimicrobial activity by disrupting cellular membranes. Additionally, some studies suggest potential anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth .

Medical Applications

Pharmaceutical Development

DBTFP plays a role in the synthesis of pharmaceuticals, particularly anti-cancer drugs. The compound's reactivity allows for modifications that enhance the efficacy of drug candidates . Its halogenated structure is often essential for achieving desired biological activity in medicinal chemistry.

Industrial Applications

Fire Suppression Agents

DBTFP is being explored as a potential substitute for Halon 1301 in fire suppression systems. Its effectiveness as a flooding agent in unoccupied spaces has been evaluated for aviation applications, including protection for engine nacelles and auxiliary power units (APUs) . The compound demonstrates desirable properties such as high moisture-proof performance and fire extinguishing efficiency when formulated into dry powder extinguishers .

Toxicological Profile

Understanding the toxicological profile of DBTFP is critical for its safe application across various fields. Acute exposure can lead to toxicity in mammalian cells, affecting cell viability and potentially inducing apoptosis. Long-term exposure may result in cumulative toxicity; thus, handling precautions are necessary .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the synthesis of 2-bromo-3,3,3-trifluoropropene from DBTFP using 20% aqueous NaOH with a yield of 98%. This reaction highlights DBTFP's utility as a precursor for other valuable fluorinated compounds .

Case Study 2: Fire Suppression Efficiency

Research on composites containing DBTFP showed superior performance compared to traditional dry powders in extinguishing gasoline fires. This efficiency underscores its potential role as a modern fire suppression agent .

Mécanisme D'action

The mechanism of action of 1,2-Dibromo-3,3,3-trifluoropropene involves its interaction with molecular targets and pathways. When used as a fire extinguishing agent, it disrupts the combustion process by inhibiting the chemical reactions that sustain the fire . The compound’s effectiveness is attributed to its ability to form stable radicals that interfere with the combustion chain reactions.

Comparaison Avec Des Composés Similaires

1,2-Dibromo-3,3,3-trifluoropropene can be compared with other similar compounds, such as:

2-Bromo-3,3,3-trifluoropropene: This compound is also used as a fire extinguishing agent and has similar chemical properties.

1,1-Dibromo-3,3,3-trifluoroacetone: Used in the synthesis of fluorinated intermediates, it has different applications compared to this compound.

The uniqueness of this compound lies in its specific structure and its ability to serve as a versatile intermediate in the synthesis of various fluorinated compounds.

Activité Biologique

1,2-Dibromo-3,3,3-trifluoropropene (DBTFP) is a halogenated organic compound with a unique structure that contributes to its biological activity. This article explores its toxicological profile, metabolic pathways, and potential effects on biological systems based on diverse research findings.

- Molecular Formula : C₃HBr₂F₃

- Molecular Weight : 253.85 g/mol

- Boiling Point : 98-100°C

- CAS Number : 431-22-1

Toxicological Profile

DBTFP is recognized for its potential toxicity and environmental impact. The following table summarizes key toxicological data:

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | Varies by species; lower in rodents |

| Irritation Potential | Skin and eye irritant |

| Carcinogenicity | Not classified as a carcinogen |

| Genotoxicity | Negative in standard tests |

Research indicates that DBTFP can be absorbed through the gastrointestinal tract and the respiratory system, leading to systemic toxicity. Its predominant metabolic pathway involves cytochrome P450 oxidation, resulting in the formation of reactive metabolites which may interact with cellular macromolecules, potentially causing DNA damage .

Metabolism and Excretion

The metabolism of DBTFP has been studied extensively. Key findings include:

- Absorption : Rapid absorption occurs through various routes, including oral and inhalation exposure.

- Distribution : The compound is widely distributed in tissues but shows a tendency to accumulate in adipose tissue.

- Metabolic Pathways : The primary metabolic pathway involves conversion to epoxide intermediates, which can undergo further hydrolysis or conjugation with glutathione .

- Excretion : Most metabolites are excreted via urine, with lesser amounts eliminated through feces or exhalation .

Study 1: Rodent Exposure

In a study involving Sprague Dawley rats exposed to varying concentrations of DBTFP, it was observed that:

- Higher concentrations resulted in significant kidney damage.

- DNA damage was evident in renal tissues, indicating a dose-dependent relationship between exposure levels and biological effects .

Study 2: Comparative Sensitivity

Research comparing the sensitivity of different animal models revealed:

- Rats and guinea pigs exhibited similar sensitivity to DBTFP-induced DNA damage.

- Mice and hamsters required significantly higher doses to achieve comparable levels of cellular injury .

The biological activity of DBTFP can be attributed to its chemical structure, particularly the presence of bromine and fluorine atoms. These halogens participate in electrophilic reactions that can modify biomolecules. The mechanism includes:

- Formation of reactive intermediates through metabolic activation.

- Interaction with nucleophilic sites on DNA and proteins.

- Induction of oxidative stress leading to cellular damage.

Propriétés

IUPAC Name |

1,2-dibromo-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2F3/c4-1-2(5)3(6,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJYYAUJHDDEAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371619 | |

| Record name | 1,2-dibromo-3,3,3-trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-22-1 | |

| Record name | 1,2-Dibromo-3,3,3-trifluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dibromo-3,3,3-trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.